![molecular formula C22H16F2N2OS B2887535 N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358447-06-9](/img/structure/B2887535.png)
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H16F2N2OS and its molecular weight is 394.44. The purity is usually 95%.
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Scientific Research Applications
Dearomatising Rearrangements in Thiophene Carboxamides
Thiophene carboxamides, such as N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, undergo intriguing chemical transformations. For instance, thiophene-3-carboxamides with specific substituents can experience dearomatising cyclisation when treated with lithium diisopropylamide (LDA), leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process is significant for developing complex molecular structures in medicinal chemistry and synthetic organic chemistry (Clayden et al., 2004).
Antipathogenic Properties
Some thiophene derivatives exhibit noteworthy antipathogenic properties. For example, specific acylthioureas and benzamides, which are structurally related to this compound, have been found effective against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Application in Polymer Science
Compounds structurally similar to this compound have been used in the synthesis of various polymers. For instance, aromatic–aliphatic polyamides with excellent solubility and thermal stability have been developed from related monomers. These polymers can be transformed into transparent and flexible films, making them suitable for a range of industrial applications (Ubale et al., 2001).
Synthesis of Novel Organic Compounds
Research has shown that thiophene carboxamides can be integral in synthesizing new organic compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, new aromatic–aliphatic polyamides with significant solubility and thermal stability have been derived from related monomers, indicating a broad application spectrum for these compounds (Shockravi et al., 2009).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c1-14-5-4-6-15(11-14)17-13-28-21(20(17)26-9-2-3-10-26)22(27)25-16-7-8-18(23)19(24)12-16/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGHMZXKASODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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